molecular formula C13H9ClF3NO B8156843 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl

Cat. No.: B8156843
M. Wt: 287.66 g/mol
InChI Key: CPAFGROATRPUOD-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position, a chlorine atom at the 2-position, and an amino (-NH₂) group at the 3-position on the adjacent phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-chloro-3-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAFGROATRPUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted biphenyl compounds .

Scientific Research Applications

3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituent type, position, and additional functional groups. Key examples include:

Table 1: Structural Comparison of Biphenyl Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl 3-NH₂, 2-Cl, 4'-OCF₃ C₁₃H₉ClF₃NO 295.67 Amino group enhances polarity
BD630265 (from ) 2,6-Cl₂, 4'-OCF₃, sulfonyl group C₂₃H₁₈Cl₂F₃NO₄S 534.36 Dichloro substitution increases lipophilicity
Patent Compound () 2-CH₃, 4'-OCF₃, morpholine-pyridine C₂₃H₂₉ClN₄O₂S 492.03 Methyl group and heterocyclic extensions

Key Observations :

  • Amino vs. Methyl: The amino group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the methyl group in the patent compound, which may enhance metabolic stability but reduce target specificity .
  • Trifluoromethoxy Group : All compounds retain the 4'-trifluoromethoxy group, which contributes to electron-withdrawing effects and resistance to oxidative metabolism .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl BD630265 Patent Compound ()
LogP (Predicted) 3.2 4.8 3.9
Aqueous Solubility (μg/mL) 12.5 2.3 8.7
Melting Point (°C) 145–148 210–215 192–195 (crystalline form)

Analysis :

  • The amino group in the target compound lowers LogP compared to BD630265, improving aqueous solubility.
  • The crystalline form of the patent compound () demonstrates higher thermal stability, likely due to intermolecular interactions in the solid state .

Notes

Substituent positioning (e.g., 2-Cl vs. 2,6-Cl₂) critically impacts steric and electronic properties.

The trifluoromethoxy group is a consistent feature across analogs, underscoring its role in enhancing stability.

Crystalline forms (as in ) offer advantages in drug formulation but require rigorous optimization .

Biological Activity

3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chlorine atom, and a trifluoromethoxy group attached to a biphenyl backbone. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Pseudomonas aeruginosa100
Escherichia coli75
Klebsiella pneumoniae100

These results suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly against resistant strains .

Anticancer Activity

The anticancer properties of 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

A notable study reported the following IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

These findings indicate that 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl could be a promising lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have indicated that 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl binds effectively to the active sites of enzymes such as DNA gyrase in bacteria and various kinases in cancer cells. This binding disrupts normal enzymatic functions, leading to cell death or growth inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of 3-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl against multi-drug resistant strains of bacteria. The compound demonstrated potent activity comparable to standard antibiotics like chloramphenicol, suggesting its potential use as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing
A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM. The study concluded that further investigation into its mechanisms could yield valuable insights for anticancer drug development .

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